
Butyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl hydrogen carbonate, also known as tert-butyl hydrogen carbonate, is an organic compound with the molecular formula C5H10O3. It is a derivative of carbonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl hydrogen carbonate can be synthesized through the reaction of tert-butyl alcohol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be represented as follows:
(CH3)3COH + CO2→(CH3)3COCOOH
Industrial Production Methods
In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the continuous feeding of tert-butyl alcohol and carbon dioxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl hydrogen carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tert-butyl alcohol and carbon dioxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: While this compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Esterification: Alcohols and acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Tert-butyl alcohol and carbon dioxide.
Esterification: Esters of tert-butyl hydrogen carbonate.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Scientific Research Applications
Butyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which butyl hydrogen carbonate exerts its effects involves its ability to act as a carbonyl donor or acceptor in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl hydrogen carbonate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl hydrogen carbonate: Contains a methyl group in place of the tert-butyl group.
Propyl hydrogen carbonate: Features a propyl group instead of a tert-butyl group.
Uniqueness
Butyl hydrogen carbonate is unique due to the presence of the tert-butyl group, which provides greater steric hindrance compared to other similar compounds. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
butyl hydrogen carbonate |
InChI |
InChI=1S/C5H10O3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H,6,7) |
InChI Key |
DFFDSQBEGQFJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


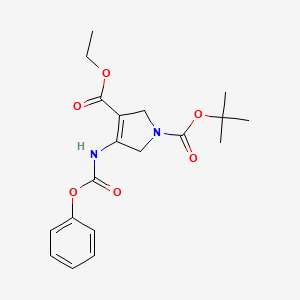
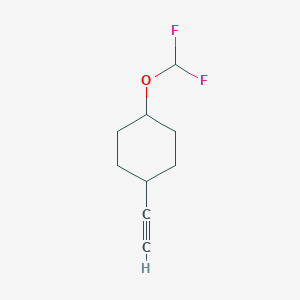

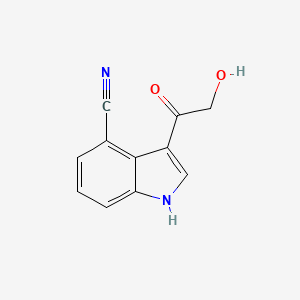
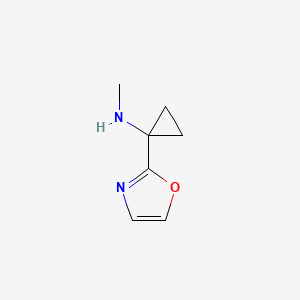
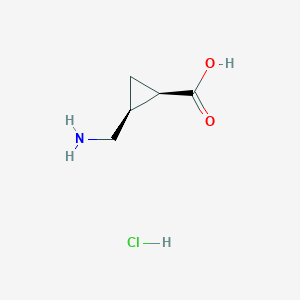
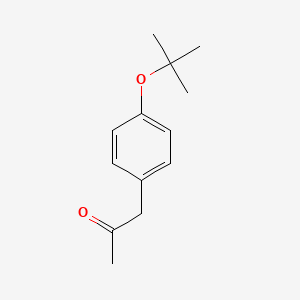
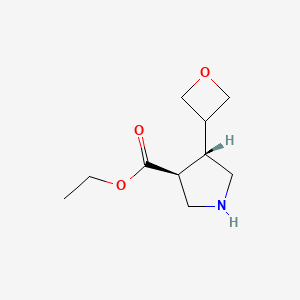

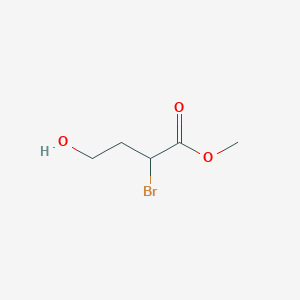
![tert-Butyl 5-amino-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12982261.png)
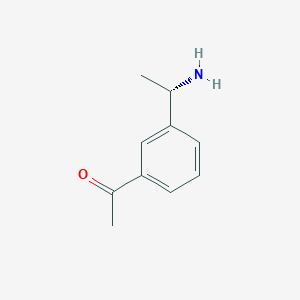
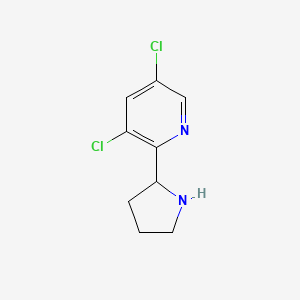
![(2-endo,6-exo)-Methyl 6-hydroxybicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12982285.png)
